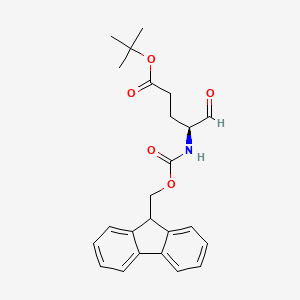

Fmoc-Glu(OtBu)-H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

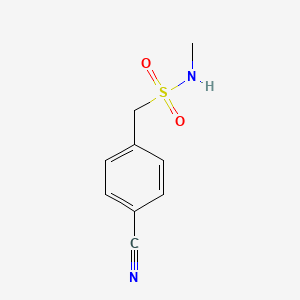

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . Fmoc is a common protecting group used in peptide synthesis. The tert-butyl ester group is also a common protecting group for carboxylic acids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, Fmoc amino acids are typically synthesized from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis

The molecular structure of this compound would likely include a fluorenyl group attached to an amino acid backbone via a methyloxycarbonyl linkage. The carboxylic acid of the amino acid is likely protected by a tert-butyl ester .Chemical Reactions Analysis

In peptide synthesis, Fmoc protecting groups are typically removed under basic conditions, while tert-butyl esters can be removed under acidic conditions .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Fmoc-Glu(OtBu)-H se utiliza ampliamente en el campo de la síntesis de péptidos. Sirve como un reactivo estándar para incorporar ácido glutámico en cadenas peptídicas durante la síntesis de péptidos en fase sólida (SPPS) . El grupo Fmoc protege el grupo amino durante el proceso de acoplamiento, y el grupo OtBu protege el grupo carboxilo de la cadena lateral. Esta protección dual es crucial para la síntesis de péptidos complejos, asegurando que el aminoácido se incorpore en la posición correcta con alta fidelidad.

Proteómica

En proteómica, this compound ayuda en la síntesis de péptidos utilizados como estándares y reactivos. Estos péptidos sintéticos son esenciales para el análisis proteómico basado en espectrometría de masas, permitiendo a los investigadores identificar y cuantificar proteínas en muestras biológicas complejas con alta precisión .

Mecanismo De Acción

- The primary target of Fmoc-Glu(OtBu)-H is likely related to its role in peptide synthesis. Specifically, it serves as a building block for incorporating glutamic acid into peptide sequences during solid-phase peptide synthesis (SPPS) .

Target of Action

Mode of Action

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the coupling reactions in peptide synthesis. The compound’s stability and reactivity make it an ideal candidate for these reactions. It is known to interact with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily based on the compound’s ability to form stable intermediates that can be easily removed under mild conditions .

Cellular Effects

The effects of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester change over time. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term experiments. It can degrade over time, especially under harsh conditions such as high temperatures or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling pathways and gene expression being the most notable .

Dosage Effects in Animal Models

The effects of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as inhibiting essential enzymes and disrupting cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for peptide synthesis and other biochemical reactions. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can influence the synthesis of amino acids and other metabolites by interacting with enzymes such as aminotransferases and dehydrogenases .

Transport and Distribution

The transport and distribution of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as amino acid transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can participate in peptide synthesis and other biochemical reactions. The localization of the compound can affect its interactions with enzymes and other biomolecules, influencing its overall activity and function .

Propiedades

IUPAC Name |

tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIPGSZQUDLGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)